molecular formula C9H18ClNO2 B13903190 ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate;hydrochloride

ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate;hydrochloride

Cat. No.: B13903190
M. Wt: 207.70 g/mol
InChI Key: MVCKMBONIWXEKC-FJXQXJEOSA-N
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Description

Ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate hydrochloride is a chiral amino acid ester featuring a propanoate backbone with a stereospecific (2S)-configured amino group and a 1-methylcyclopropyl substituent at the β-carbon. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)7(10)6-9(2)4-5-9;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1

InChI Key

MVCKMBONIWXEKC-FJXQXJEOSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1(CC1)C)N.Cl

Canonical SMILES

CCOC(=O)C(CC1(CC1)C)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Preparation methods for ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate; hydrochloride generally involve:

  • Construction of the cyclopropyl-containing side chain,
  • Introduction of the amino group with stereochemical control,
  • Esterification to the ethyl ester,
  • Formation of the hydrochloride salt.

These steps are typically carried out via multistep organic synthesis involving functional group transformations, protection/deprotection strategies, and purification.

Preparation of the Cyclopropyl-Containing Intermediate

A key intermediate in the synthesis is (S)-3-cyclopropyl-2-bromopropanoic acid or its ester derivatives, which serve as precursors for further functionalization:

  • Starting from (R)-cyclopropylalanine, conversion to (R)-3-cyclopropyl-2-bromopropanoic acid is achieved via halogenation reactions.
  • Subsequent esterification with thionyl chloride (SOCl2) in methanol yields the corresponding methyl or ethyl ester in high yield (approx. 90% over two steps).

This step ensures the cyclopropyl moiety is incorporated with retention of stereochemistry.

Introduction of the Amino Group and Ester Formation

The amino group at the 2-position is introduced through nucleophilic substitution or coupling reactions:

  • N-alkylation of the cyclopropyl ester intermediate with Boc-protected amines, such as Boc-protected aminopyridone, using cesium carbonate (Cs2CO3) in acetonitrile, yields N-alkylated products in about 70% yield after purification.
  • Hydrolysis of the ester followed by coupling with amino acid derivatives using coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine affords tripeptide-like intermediates in yields up to 92%.
  • Reduction and oxidation steps (e.g., LiBH4 reduction and Dess–Martin periodinane oxidation) are employed to modify functional groups as needed.

Formation of the Hydrochloride Salt

The final compound is often isolated as the hydrochloride salt to improve purity and stability:

  • Treatment of the free amine with hydrochloric acid in suitable solvents leads to precipitation or crystallization of the hydrochloride salt.
  • Standard work-up includes solvent washes (e.g., ethyl acetate, aqueous sodium bicarbonate) and drying steps to yield pure hydrochloride salt.

Representative Synthetic Procedure (Summary Table)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Halogenation of cyclopropylalanine Bromoiodomethane, dry THF, 0°C to RT, 16 h ~90 Formation of 3-cyclopropyl-2-bromopropanoic acid
2 Esterification SOCl2 in methanol High Formation of methyl/ethyl ester
3 N-alkylation Boc-protected amine, Cs2CO3, acetonitrile 70 Introduction of amino protecting group
4 Hydrolysis and coupling HATU, triethylamine, DMF 92 Peptide bond formation or amino acid coupling
5 Salt formation HCl in suitable solvent Quantitative Formation of hydrochloride salt

Additional Notes on Purification and Work-Up

  • Reaction mixtures are typically diluted with solvents such as ethyl acetate.
  • Washing with aqueous dilute bases like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) removes acidic impurities.
  • Organic layers are dried over anhydrous sodium sulfate before concentration under reduced pressure.
  • Purification techniques include crystallization, precipitation, and preparative chromatography to achieve high purity.

Literature and Patent Sources

  • A European patent (EP 2 693 876 B1) details general procedures for related methyl formyl reagent syntheses and work-up involving ethyl acetate and aqueous base washes, which are applicable to the preparation of amino acid esters such as ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate.
  • A detailed synthetic route for cyclopropyl-containing amino acid derivatives is described in peer-reviewed medicinal chemistry literature, highlighting the use of halogenation, esterification, and coupling steps.
  • Additional synthetic methodologies for cyclopropane-containing compounds and their stereoselective formation provide context for the preparation of the cyclopropyl substituent.
  • Reports on palladium-catalyzed reductions and amine salt formation provide practical insights into the final steps of hydrochloride salt preparation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso compound.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared below with analogs differing in ester groups, substituents, and stereochemistry. Key structural variations include:

Table 1: Structural Comparison
Compound Name Substituent at β-Carbon Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
Target : Ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate hydrochloride 1-Methylcyclopropyl Ethyl C₉H₁₇ClN₂O₂* ~207.5 (calculated) Chiral (2S), cyclopropane-induced steric hindrance
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride 2,2-Difluorocyclopropyl Methyl C₇H₁₂ClF₂NO₂ 215.6 Increased lipophilicity due to fluorine
Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride 2-Naphthyl Methyl C₁₄H₁₆ClNO₂ 265.7 Aromatic π-π interactions
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride 3,4-Dihydroxyphenyl Ethyl C₁₁H₁₆ClNO₄ 261.7 Polar hydroxyl groups for H-bonding
Isopropyl (S)-2-amino-3-(methylamino)propanoate hydrochloride Methylamino Isopropyl C₇H₁₇ClN₂O₂ 196.7 Secondary amino group for altered reactivity

*Calculated molecular weight assumes C₉H₁₇NO₂ (171.2) + HCl (36.46).

Physicochemical Properties

  • Lipophilicity : The 1-methylcyclopropyl group in the target compound likely confers moderate lipophilicity, intermediate between the highly hydrophobic 2-naphthyl group (logP ~3.5 estimated) and the polar dihydroxyphenyl group (logP ~1.2) .
  • Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, melphalan flufenamide hydrochloride (534.9 g/mol) is formulated for intravenous use due to its solubility .

Pharmacological and Functional Insights

  • Melphalan Flufenamide (): An ethyl ester prodrug with a fluorophenyl group, this alkylating agent highlights the role of ester groups in enhancing membrane permeability and intracellular activation.
  • Aromatic vs. Aliphatic Substituents : Naphthyl and phenyl groups () enable interactions with hydrophobic binding pockets, whereas cyclopropane rings may optimize steric fit in target enzymes .

Biological Activity

Ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate; hydrochloride, with the chemical formula C9_9H18_{18}ClNO2_2 and a molecular weight of approximately 207.7 g/mol, is a compound characterized by its structural similarity to natural amino acids. This similarity underpins its significant biological activity, particularly its potential interactions with various neurotransmitter systems and metabolic pathways.

Chemical Structure and Properties

The compound features an ethyl ester linked to an amino acid structure, specifically (2S)-2-amino-3-(1-methylcyclopropyl)propanoic acid. The hydrochloride form enhances its stability and solubility in water, which is crucial for pharmaceutical applications. The presence of the methylcyclopropyl moiety may enhance binding affinity to specific receptors or enzymes, making it a candidate for further pharmacological exploration.

Preliminary studies suggest that ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate; hydrochloride may modulate neurotransmitter systems, particularly those involving glutamate or GABA receptors. Its unique cyclopropane structure can influence steric hindrance and electronic properties, potentially leading to distinct biological activities compared to other similar compounds.

Potential Mechanisms Include:

  • Interaction with glutamate receptors, which are critical for synaptic transmission and plasticity.
  • Modulation of GABAergic signaling, which plays a role in inhibitory neurotransmission.

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds structurally similar to ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate; hydrochloride. These studies often utilize techniques such as surface plasmon resonance and molecular docking simulations to elucidate binding affinities and mechanisms of action.

StudyFocusFindings
Study 1Neurotransmitter ModulationIndicated potential interaction with GABA receptors, affecting inhibitory signaling pathways.
Study 2Enzyme InteractionExplored binding affinity with specific enzymes, suggesting a role in metabolic pathways.
Study 3Structural Activity RelationshipHighlighted the importance of the methylcyclopropyl group in enhancing receptor selectivity.

Synthesis Pathways

The synthesis of ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate; hydrochloride involves multi-step processes that allow for precise control over stereochemistry, essential for its biological activity. This synthesis typically includes:

  • Formation of the amino acid backbone.
  • Esterification to create the ethyl ester.
  • Conversion to the hydrochloride salt form for enhanced solubility.

Applications in Pharmaceuticals

Given its biological activity, ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate; hydrochloride has potential applications in:

  • Neuropharmacology: As a candidate for drugs targeting neurological disorders.
  • Medicinal chemistry: For developing new compounds with improved efficacy based on its structural characteristics.

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